Cas no 886905-01-7 (N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide)

N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2,2-dimethylpropanamide
- N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide
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- Inchi: 1S/C23H28N4O3S/c1-23(2,3)22(28)24-17-8-10-18(11-9-17)31(29,30)27-14-12-16(13-15-27)21-25-19-6-4-5-7-20(19)26-21/h4-11,16H,12-15H2,1-3H3,(H,24,28)(H,25,26)
- InChI Key: NFSNGXRIARSWGF-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(N2CCC(C3NC4=CC=CC=C4N=3)CC2)(=O)=O)C=C1)(=O)C(C)(C)C
N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2601-0028-2mg |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2,2-dimethylpropanamide |
886905-01-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2601-0028-2μmol |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2,2-dimethylpropanamide |
886905-01-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2601-0028-4mg |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2,2-dimethylpropanamide |
886905-01-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2601-0028-1mg |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2,2-dimethylpropanamide |
886905-01-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2601-0028-3mg |
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2,2-dimethylpropanamide |
886905-01-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide Related Literature
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide
Introduction to N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide and Its Significance in Modern Chemical Biology
N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide, a compound with the CAS number 886905-01-7, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest among researchers. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, contributes to its unique pharmacological profile and potential therapeutic applications.
The molecular structure of N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide features a phenyl ring sulfonated with a piperidine moiety that is further substituted with a 1H-1,3-benzodiazole ring. This particular configuration is crucial for its biological activity, as it allows for selective interactions with target proteins and enzymes. The presence of the sulfonamide group enhances the compound's solubility and bioavailability, which are critical factors in drug design and development.
Recent studies have highlighted the potential of this compound in addressing various neurological and inflammatory disorders. The benzodiazole moiety is known for its anxiolytic and sedative properties, while the piperidine ring contributes to its ability to modulate neurotransmitter systems. These characteristics make N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide a valuable candidate for further investigation in the development of novel therapeutics.
In the context of drug discovery, the synthesis and characterization of this compound have been refined through advanced chemical methodologies. Techniques such as combinatorial chemistry and high-throughput screening have enabled researchers to rapidly identify and optimize lead compounds with desired pharmacological properties. The sulfonamide linkage in N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide plays a pivotal role in its interaction with biological targets, facilitating the development of more effective and targeted treatments.
The pharmacokinetic profile of N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide has been extensively studied to ensure its suitability for clinical applications. Research indicates that this compound exhibits favorable metabolic stability and moderate oral bioavailability, which are essential for therapeutic efficacy. Additionally, its low toxicity profile suggests that it may be well-tolerated by patients, making it a promising candidate for further clinical development.
One of the most intriguing aspects of N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide is its potential to interact with multiple biological pathways simultaneously. This multitarget approach has gained significant traction in recent years due to its ability to address complex diseases more effectively than single-target therapies. By modulating various enzymes and receptors involved in disease progression, this compound may offer a comprehensive treatment strategy for conditions such as chronic pain and neurodegenerative disorders.
The synthetic route to N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)-2,2-dimethylpropanamide involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced catalytic systems have been employed to enhance yield and purity, ensuring that the final product meets stringent quality standards. These synthetic advancements have not only facilitated the production of this compound but also provided insights into general methodologies that can be applied to other complex molecules.
In conclusion, N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-y lsulfonyl}phenyl)-886905-01-7 represents a significant milestone in chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.
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